4-(Difluoromethylthio)toluene
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Overview
Description
It is characterized by the presence of a difluoromethylthio group attached to a toluene ring, which imparts distinct chemical and physical properties to the molecule.
Preparation Methods
The synthesis of 4-(Difluoromethylthio)toluene typically involves difluoromethylation processes. One common method includes the reaction of aliphatic thiols with difluorocarbene reagents. The reaction conditions often involve the use of bases such as potassium hydroxide and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
4-(Difluoromethylthio)toluene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethylthio)toluene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in the study of biological systems and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Difluoromethylthio)toluene involves its ability to act as a hydrogen-bond donor due to the presence of the difluoromethylthio group. This property allows it to interact with various molecular targets, including proteins and enzymes, affecting their function and activity. The pathways involved in these interactions are still under investigation, but they are believed to involve hydrogen bonding and other non-covalent interactions .
Comparison with Similar Compounds
4-(Difluoromethylthio)toluene can be compared with other similar compounds, such as:
4-(Trifluoromethylthio)toluene: This compound has a trifluoromethylthio group instead of a difluoromethylthio group, which imparts different chemical properties.
4-(Methylthio)toluene: This compound has a methylthio group, which lacks the fluorine atoms, resulting in different reactivity and properties.
The uniqueness of this compound lies in its difluoromethylthio group, which provides a balance of lipophilicity and hydrogen-bonding ability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
1-(difluoromethylsulfanyl)-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2S/c1-6-2-4-7(5-3-6)11-8(9)10/h2-5,8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOWVOYXPNBQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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